N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide: is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a benzyl group attached to the nitrogen atom, a chlorine atom at the second position, two methyl groups at the fourth and sixth positions, and a nitro group at the fifth position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can be achieved through a multi-step process involving the following key steps:
Benzylation: The benzyl group can be introduced by reacting the nitrated product with benzyl chloride in the presence of a base such as sodium hydroxide.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products with the chlorine atom replaced by the nucleophile.
Reduction: N-benzyl-2-chloro-4,6-dimethyl-5-aminonicotinamide.
Oxidation: N-benzyl-2-chloro-4,6-dicarboxy-5-nitronicotinamide.
Scientific Research Applications
N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of nicotinamide derivatives with biological targets, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group may allow it to act as an electron acceptor, while the benzyl group can enhance its binding affinity to hydrophobic pockets within the target. The chlorine atom and methyl groups may also contribute to its overall reactivity and stability.
Comparison with Similar Compounds
N-benzyl-2-chloro-4,6-dimethyl-5-nitronicotinamide can be compared with other nicotinamide derivatives such as:
N-benzyl-2-chloro-4,6-dimethylnicotinamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-benzyl-2-chloro-5-nitronicotinamide: Lacks the methyl groups, which may affect its stability and binding affinity.
N-benzyl-4,6-dimethyl-5-nitronicotinamide: Lacks the chlorine atom, which may influence its substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-9-12(14(16)18-10(2)13(9)19(21)22)15(20)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDOESOXRXYHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649097 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.